(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: is a chiral compound known for its unique structural features and applications in various scientific fields. This compound belongs to the class of bi-oxazoles and is characterized by its dicyclohexyl groups and tetrahydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of dicyclohexylamine with a suitable dihalide in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and ligands may be employed to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted bi-oxazoles.
Scientific Research Applications
This compound finds applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal centers, influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Interaction with enzyme active sites, potentially inhibiting or activating their function.
Receptors: Binding to receptors, leading to downstream signaling events.
Comparison with Similar Compounds
(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole: Similar structure but with sec-butyl groups instead of dicyclohexyl groups.
(4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole: Similar core structure but with heptan-4-yl groups.
These compounds differ in their steric and electronic properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
(4S)-4-cyclohexyl-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJPKZOYRMNKE-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(CO3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=N[C@H](CO3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.